1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and an aldehyde group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of 2-methoxyphenylhydrazine and 2,5-dimethoxytetrahydrofuran as starting materials. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule for drug discovery.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its ability to impart specific properties to the final product.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol: A reduced form of the compound with a primary alcohol group.
Uniqueness
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
169036-73-1 | |
Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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